5-Iodo-2-isopropyl-4-methylpyrimidine
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Overview
Description
5-Iodo-2-isopropyl-4-methylpyrimidine is a heterocyclic organic compound with the molecular formula C8H11IN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of an iodine atom at position 5, an isopropyl group at position 2, and a methyl group at position 4. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-isopropyl-4-methylpyrimidine typically involves the iodination of 2-isopropyl-4-methylpyrimidine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the output .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-isopropyl-4-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Iodo-2-isopropyl-4-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Iodo-2-isopropyl-4-methylpyrimidine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit key enzymes in bacterial cells, such as dihydrofolate reductase, leading to the disruption of essential metabolic pathways. This inhibition can result in the cessation of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-4-methylpyrimidine
- 5-Bromo-2-isopropyl-4-methylpyrimidine
- 5-Chloro-2-isopropyl-4-methylpyrimidine
Uniqueness
5-Iodo-2-isopropyl-4-methylpyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. The presence of the iodine atom at position 5 imparts distinct reactivity compared to other halogenated derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Biological Activity
5-Iodo-2-isopropyl-4-methylpyrimidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Overview of Pyrimidine Derivatives
Pyrimidine derivatives are crucial in drug discovery, known for their roles in various therapeutic areas, including antiviral, antibacterial, and anticancer treatments. The introduction of halogen atoms, such as iodine, often enhances the biological activity and selectivity of these compounds .
Antimicrobial Activity
Research indicates that 5-iodo substituted pyrimidines exhibit significant antimicrobial properties. For instance, studies have demonstrated that various pyrimidine analogs show inhibitory activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
Compound | Target Organism | IC50 (µM) |
---|---|---|
This compound | S. aureus | 0.0252 |
4-amino-5-iodo-2-benzylthiopyrimidine | E. coli | 0.0062 |
4-aryl/heteroarylidenehydrazino-5-iodo-2-benzylthiopyrimidine | Streptococcus faecalis | 0.0227 |
Anticancer Activity
The compound's anticancer potential has been explored through various in vitro studies. For example, pyrimidine derivatives have shown efficacy against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (Colo-205) cancers. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
Table 2: Anticancer Efficacy of Pyrimidine Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 19.51 |
Compound with 4-pyridyl group | A549 | 4.92 |
Compound with nitro-substituted piperidine | Colo-205 | 1.96 |
The biological activity of this compound can be attributed to its ability to interact with molecular targets such as enzymes or receptors. The iodine atom enhances binding affinity through halogen bonding, while the isopropyl and methyl groups influence lipophilicity and membrane permeability.
In particular, studies have shown that this compound can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria and cancer cells. This inhibition leads to reduced proliferation of targeted cells, making it a promising candidate for developing new antibiotics and anticancer agents .
Case Studies
- Antibacterial Efficacy : A study demonstrated that a derivative of this compound exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with an IC50 value of 0.97 nM . This finding underscores the compound's potential as a novel therapeutic agent in combating antibiotic resistance.
- Anticancer Applications : In another study, various pyrimidine derivatives were tested against multiple cancer cell lines, revealing that certain substitutions significantly enhanced anticancer activity compared to standard chemotherapeutics like etoposide . The most promising compounds showed IC50 values significantly lower than those of established drugs.
Properties
CAS No. |
69696-41-9 |
---|---|
Molecular Formula |
C8H11IN2 |
Molecular Weight |
262.09 g/mol |
IUPAC Name |
5-iodo-4-methyl-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C8H11IN2/c1-5(2)8-10-4-7(9)6(3)11-8/h4-5H,1-3H3 |
InChI Key |
HWNLFUKIYVWAAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1I)C(C)C |
Origin of Product |
United States |
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